molecular formula C20H22N2O2 B300163 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

カタログ番号 B300163
分子量: 322.4 g/mol
InChIキー: VVACHYPCUDQISI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW843682X and is a potent and selective agonist of the GPR119 receptor. The GPR119 receptor is a G protein-coupled receptor that is predominantly expressed in the pancreas and gastrointestinal tract. The activation of this receptor has been found to stimulate insulin secretion and enhance glucose-dependent insulin secretion, making it a potential target for the treatment of type 2 diabetes.

作用機序

The mechanism of action of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide involves the activation of the GPR119 receptor. The binding of this compound to the receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then triggers a cascade of events that ultimately leads to the stimulation of insulin secretion.
Biochemical and Physiological Effects:
The activation of the GPR119 receptor by 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide has been found to have several biochemical and physiological effects. These include the stimulation of insulin secretion, enhancement of glucose-dependent insulin secretion, and improvement of glucose tolerance. In addition, the activation of this receptor has been found to increase the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which also play a role in glucose homeostasis.

実験室実験の利点と制限

One of the advantages of using 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide in lab experiments is its potent and selective activation of the GPR119 receptor. This makes it a useful tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the research and development of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
3. Development of more potent and selective GPR119 agonists based on the structure of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide.
4. Exploration of the potential side effects and toxicity of this compound in preclinical studies.
5. Investigation of the role of the GPR119 receptor in other physiological processes and disease states.
Overall, 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a promising compound with potential applications in the treatment of type 2 diabetes and other metabolic disorders. Its selective activation of the GPR119 receptor makes it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, further research is needed to fully understand the potential therapeutic applications and limitations of this compound.

合成法

The synthesis of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a multi-step process that involves the condensation of 3-indole carboxaldehyde with 2-phenoxyethanamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then coupled with 4-bromobutyric acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

科学的研究の応用

The GPR119 receptor has been found to play a crucial role in glucose homeostasis and insulin secretion. The activation of this receptor has been shown to enhance glucose-dependent insulin secretion and improve glucose tolerance in animal models. This has led to the development of GPR119 agonists such as 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide as potential therapeutics for the treatment of type 2 diabetes.

特性

製品名

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

分子式

C20H22N2O2

分子量

322.4 g/mol

IUPAC名

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

InChI

InChI=1S/C20H22N2O2/c23-20(21-13-14-24-17-8-2-1-3-9-17)12-6-7-16-15-22-19-11-5-4-10-18(16)19/h1-5,8-11,15,22H,6-7,12-14H2,(H,21,23)

InChIキー

VVACHYPCUDQISI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32

正規SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。